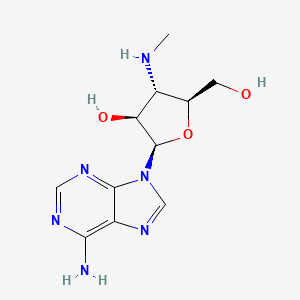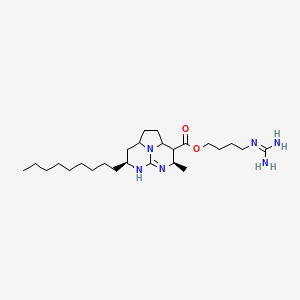
N-Methyl-2,3-dihydroxybenzamide
Descripción general
Descripción
N-Methyl-2,3-dihydroxybenzamide is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential applications. The compound features both hydroxyl and amide functional groups, which contribute to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions of aromatic amines with acid chlorides or carboxylic acids in the presence of suitable catalysts and conditions. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized through the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods such as NMR, IR, and GC-MS (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the spatial arrangement of atoms within a molecule. The crystal structure of m-methylbenzamide, for example, reveals details about bond lengths, angles, and intermolecular hydrogen bonding, which are essential for understanding the molecular structure and reactivity of similar benzamide derivatives (OriiSeiki et al., 1963).
Chemical Reactions and Properties
Compounds like N-Methyl-2,3-dihydroxybenzamide undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, which is facilitated by the presence of bidentate directing groups in their structure. Such reactions are significant for the synthesis of complex organic molecules (Al Mamari & Al Lawati, 2019).
Aplicaciones Científicas De Investigación
Inhibitors of Microsomal Prostaglandin E2 Synthase-1 : N-Methyl-2,3-dihydroxybenzamide derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). These inhibitors show potential as anti-inflammatory and anticancer agents (Lauro et al., 2016).
Spectroscopic Analysis of Salicylic Acid Derivatives : Studies involving FT-IR and NMR spectroscopy have been conducted on derivatives of N-Methyl-2,3-dihydroxybenzamide, comparing their spectral properties with other salicylic acid derivatives (Takač & Vikić Topić, 2004).
Synthesis of Nonpeptide Substance P Antagonists : The addition of nucleophiles to 3-substituted pyridinium salts derived from N-Methyl-2,3-dihydroxybenzamide has been studied, leading to the synthesis of potent nonpeptide Substance P antagonists (Lemire et al., 2004).
Titanium(IV) Compounds with Hydroxamate Ligands : N-Methyl-2,3-dihydroxybenzamide has been used in the synthesis and characterization of a titanium(IV) compound, indicating its potential applications in medicine and physical sciences (Passadis et al., 2021).
Inhibitors of Catechol-O-Methyltransferase : Compounds with N-Methyl-2,3-dihydroxybenzamide structures have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), suggesting potential applications in neuropsychiatric disorders (Brevitt & Tan, 1997).
Iron(III) Complexes in Biochemistry : The compound has been studied in the context of resonance Raman electronic absorption, circular dichroism spectra, and pH titration curves for iron(III) complexes, revealing insights into its electronic structure (Salama et al., 1978).
Metabolic Conversion in Biochemical Pharmacology : N-Methyl-2,3-dihydroxybenzamide has been studied for its metabolic conversion to N-hydroxymethyl compounds, exploring its stability and transformation in biological systems (Ross et al., 1983).
Propiedades
IUPAC Name |
2,3-dihydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXCINGPWYZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228916 | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,3-dihydroxybenzamide | |
CAS RN |
78249-61-3 | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)
![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B1202280.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)





![(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B1202292.png)